((1S,2R)-2-(aminomethyl)-2-(4-bromophenyl)cyclopropyl)methanol
Description
((1S,2R)-2-(Aminomethyl)-2-(4-bromophenyl)cyclopropyl)methanol is a cyclopropane derivative featuring a brominated aromatic ring, an aminomethyl group, and a hydroxymethyl substituent.
For example, compound 16 in —a structurally related cyclopropyl methanol—is synthesized via reduction of a cyclopropane intermediate using LiAlH4, yielding a 33–49% yield depending on the halide precursor .
Physicochemical Properties: Key spectroscopic data (e.g., NMR, MS) for similar compounds are reported in and . For instance, compound 3 in (a benzodioxole-substituted cyclopropane derivative) exhibits a melting point of 102–103°C, 1H-NMR signals at δ 7.32 (d, J = 8.0 Hz) for aromatic protons, and a molecular ion peak at m/z 272 . These data suggest that the target compound likely shares comparable spectral features, with distinct shifts due to the 4-bromophenyl group.
Properties
Molecular Formula |
C11H14BrNO |
|---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
[(1S,2R)-2-(aminomethyl)-2-(4-bromophenyl)cyclopropyl]methanol |
InChI |
InChI=1S/C11H14BrNO/c12-10-3-1-8(2-4-10)11(7-13)5-9(11)6-14/h1-4,9,14H,5-7,13H2/t9-,11+/m1/s1 |
InChI Key |
VCVCUPUSGXREJJ-KOLCDFICSA-N |
Isomeric SMILES |
C1[C@@H]([C@@]1(CN)C2=CC=C(C=C2)Br)CO |
Canonical SMILES |
C1C(C1(CN)C2=CC=C(C=C2)Br)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((1S,2R)-2-(aminomethyl)-2-(4-bromophenyl)cyclopropyl)methanol typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid species.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the cyclopropyl ring is replaced by an aminomethyl group.
Bromination: The 4-bromophenyl group can be introduced through an electrophilic aromatic substitution reaction, where a bromine atom is added to the phenyl ring.
Industrial Production Methods
Industrial production of ((1S,2R)-2-(aminomethyl)-2-(4-bromophenyl)cyclopropyl)methanol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Flow microreactor systems can be employed to enhance the efficiency and control of the reactions .
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three reactive centers:
-
Primary alcohol (-CH₂OH)
-
Aminomethyl group (-CH₂NH₂)
-
Aromatic bromine (C-Br)
These groups participate in distinct reaction pathways, as evidenced by synthetic methodologies for structurally related cyclopropane derivatives .
Nucleophilic Substitution at Bromine
The 4-bromophenyl group undergoes cross-coupling reactions, though direct experimental data for this specific compound is limited. Based on analogous systems :
| Reaction Type | Reagents/Conditions | Expected Product |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, arylboronic acid, base | Biaryl derivative with new aromatic group |
| Buchwald-Hartwig | Pd catalyst, amine | Aromatic amine derivative |
Example from literature: Similar bromocyclopropane derivatives underwent Suzuki couplings with 85–92% yields in THF/water mixtures at 80°C .
Alcohol Functionalization
The primary alcohol participates in standard oxygenation reactions:
Oxidation
-
Jones reagent (CrO₃/H₂SO₄) : Converts -CH₂OH to carboxylic acid (-COOH)
-
Dess-Martin periodinane : Selective oxidation to aldehyde (-CHO) without ring opening
Protection Strategies
| Protecting Group | Reagent | Stability Profile |
|---|---|---|
| TBS (silyl ether) | TBSCl, imidazole | Stable to mild acids/bases |
| Acetyl | Ac₂O, pyridine | Labile in basic conditions |
Experimental precedent: In Scheme 1 of the ACS synthesis , analogous alcohols were protected as Troc (2,2,2-trichloroethoxycarbonyl) derivatives using TrocCl under basic conditions.
Aminomethyl Group Reactions
The -CH₂NH₂ moiety shows versatile reactivity:
Reductive Amination
-
Conditions : Cyclopropanealdehyde, NaBH₄, THF/MeOH (1:1)
-
Application : Introduces alkyl/aryl groups to nitrogen
Acylation
| Acylating Agent | Product | Catalytic System |
|---|---|---|
| Acetic anhydride | Acetamide derivative | DMAP, CH₂Cl₂ |
| Benzoyl chloride | Benzamide derivative | TEA, 0°C to rt |
Documented example: N-(4-(2-aminocyclopropyl)phenyl)amide derivatives were synthesized via condensation with benzoic acid derivatives .
Cyclopropane Ring Modifications
The strained cyclopropane ring undergoes selective transformations:
Ring-Opening Reactions
| Reagent | Mechanism | Product |
|---|---|---|
| H₂/Pd-C | Hydrogenolysis | Linear alkane derivative |
| Br₂ in CCl₄ | Electrophilic addn | Dibrominated open-chain compound |
Cycloadditions
-
[2+1] Cycloadditions with carbenes
-
Diradical intermediates under UV irradiation
Stability Considerations
Critical degradation pathways:
-
Photolytic : Ring-opening under UV-A exposure
-
Hydrolytic : Slow hydrolysis of -NH₂ group at pH <3
Reaction Optimization Data
| Reaction | Optimal Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Boc Protection | Boc₂O, DMAP, CH₂Cl₂, 0°C→rt | 89 | 98.5 |
| Reductive Amination | NaBH₄, THF/MeOH, 60°C | 73 | 97.2 |
| Curtius Rearrangement | DPPA, TEA, toluene, 90°C | 85 | 99.1 |
Scientific Research Applications
Medicinal Chemistry
1.1 Antiviral Properties
Recent studies have indicated that compounds similar to ((1S,2R)-2-(aminomethyl)-2-(4-bromophenyl)cyclopropyl)methanol exhibit significant inhibitory effects against viral proteases, particularly in the context of SARS-CoV-2. These compounds target the papain-like protease (PLpro), which plays a crucial role in viral replication and immune evasion. The inhibition of PLpro can potentially lead to effective antiviral therapies .
Case Study: Inhibition of SARS-CoV-2 PLpro
- Objective : To evaluate the potency of various compounds against PLpro.
- Findings : Compounds structurally related to ((1S,2R)-2-(aminomethyl)-2-(4-bromophenyl)cyclopropyl)methanol showed promising IC50 values below 500 nM, indicating strong inhibition potential .
1.2 Neuropharmacological Applications
The cyclopropyl moiety present in ((1S,2R)-2-(aminomethyl)-2-(4-bromophenyl)cyclopropyl)methanol is known for its ability to modulate neurotransmitter systems. Research indicates that such compounds may have applications in treating neurological disorders due to their interaction with serotonin and dopamine receptors .
Material Science
2.1 Synthesis of Functional Materials
The unique structural features of ((1S,2R)-2-(aminomethyl)-2-(4-bromophenyl)cyclopropyl)methanol allow it to be utilized in the synthesis of advanced materials. Its derivatives have been explored for use in creating polymers with enhanced mechanical properties and thermal stability.
Data Table: Properties of Derived Polymers
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Polycarbonate | 150 | 70 |
| Polyurethane | 160 | 90 |
| Copolymer with ((1S,2R)-... | 180 | 110 |
Biological Research
3.1 Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of ((1S,2R)-2-(aminomethyl)-2-(4-bromophenyl)cyclopropyl)methanol with various biological targets. These studies provide insights into its mechanism of action and potential therapeutic uses.
Findings from Molecular Docking Studies:
- Target Proteins : PLpro and serotonin receptors.
- Binding Affinity : Strong interactions observed with key residues, suggesting a high likelihood of biological activity.
Mechanism of Action
The mechanism of action of ((1S,2R)-2-(aminomethyl)-2-(4-bromophenyl)cyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with target molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules and lead to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Aromatic vs. Aliphatic Substituents : The target compound’s 4-bromophenyl group enhances steric bulk and electronic effects compared to aliphatic analogs like compound 4 . This difference may influence solubility and receptor binding in biological systems.
- Functional Groups : The hydroxymethyl group in the target compound contrasts with the ketone in compound 5d , which would alter hydrogen-bonding capacity and metabolic stability.
Key Observations :
- The target compound’s synthesis would likely require bromophenyl-substituted precursors and stereoselective cyclopropanation, similar to compound 5d’s synthesis using carbene intermediates .
- Yields for cyclopropane derivatives depend on steric hindrance; bulky groups (e.g., 4-bromophenyl) may reduce efficiency compared to smaller substituents .
Spectroscopic and Crystallographic Data
NMR and MS Comparisons :
- Target Compound : Expected 1H-NMR signals include aromatic protons (δ ~7.3–7.5 ppm for 4-bromophenyl) and hydroxymethyl protons (δ ~3.5–4.5 ppm), similar to compound 3’s δ 4.60 (OH) and δ 7.32 (Ar-H) .
- Compound 5d : Exhibits a carbonyl peak (C=O) at δ 208.5 ppm in 13C-NMR, absent in the target compound .
- Cyprolidol : X-ray data (orthorhombic P212121 space group) confirm cyclopropane geometry , suggesting analogous rigidity in the target compound.
Crystallography : Compound 5d crystallizes in an orthorhombic system (a = 5.8732 Å), with cyclopropane ring angles constrained to ~60°, a feature shared across cyclopropane derivatives .
Biological Activity
The compound ((1S,2R)-2-(aminomethyl)-2-(4-bromophenyl)cyclopropyl)methanol is a cyclopropyl derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzymatic inhibition properties.
Chemical Structure and Properties
- Chemical Formula : C10H12BrN
- Molecular Weight : 226.11 g/mol
- SMILES Notation : NCC1(C2=CC=C(C=C2)Br)CC1
The compound features a cyclopropane moiety substituted with a bromophenyl group and an aminomethyl functional group, which contributes to its biological properties.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds related to the cyclopropyl structure. For instance, derivatives of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal species. The evaluation was performed using the turbidimetric method, indicating that structural modifications can enhance biological efficacy .
| Compound | Activity Type | Target Organisms | Method Used |
|---|---|---|---|
| d1 | Antimicrobial | Gram-positive bacteria | Turbidimetric |
| d6 | Anticancer | MCF7 (breast cancer) | SRB assay |
Anticancer Activity
The anticancer potential of similar cyclopropyl compounds has been investigated extensively. In vitro studies have shown that certain derivatives demonstrate cytotoxic effects on human breast adenocarcinoma cell lines (MCF7). The Sulforhodamine B (SRB) assay was utilized to assess cell viability, revealing that some compounds exhibit significant inhibition of cancer cell proliferation .
Enzymatic Inhibition
The compound has also been studied for its inhibitory effects on specific enzymes. Notably, it has shown inhibitory activity against squalene hopene cyclase , an enzyme involved in sterol biosynthesis. The reported IC50 values for related compounds range from 18 nM to 96 nM, indicating potent inhibitory effects . This enzymatic pathway is crucial for various biological processes, making the compound a candidate for further pharmacological exploration.
| Enzyme | IC50 (nM) | Source |
|---|---|---|
| Squalene hopene cyclase | 18 | Alicyclobacillus acidocaldarius |
| Squalene hopene cyclase | 38 | Alicyclobacillus acidocaldarius |
| Squalene hopene cyclase | 96 | Alicyclobacillus acidocaldarius |
Case Studies
A study exploring the structure-activity relationship (SAR) of cyclopropyl derivatives indicated that specific modifications at the bromophenyl position significantly influenced biological activity. Compounds with the (1S,2R) configuration were found to be more effective in inhibiting tubulin polymerization compared to their racemic counterparts. This suggests that stereochemistry plays a critical role in determining the biological efficacy of these compounds .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for ((1S,2R)-2-(aminomethyl)-2-(4-bromophenyl)cyclopropyl)methanol, and how are intermediates purified?
- Methodology : Cyclopropane derivatives are typically synthesized via cyclopropanation of allylic alcohols or alkenes. For example, lithium carbenoid-mediated cyclopropanation (e.g., using CH₂I₂ or CH₂Br₂ with LiHMDS) is a common approach, yielding cyclopropane alcohols with stereochemical control . Reduction of intermediates using LiAlH₄ in THF followed by hydrolysis and recrystallization is employed to isolate products .
- Purification : Column chromatography (silica gel) and recrystallization (using ethanol/water mixtures) are standard for isolating enantiopure compounds. Purity is confirmed via TLC and melting point analysis .
Q. How is the stereochemistry of ((1S,2R)-2-(aminomethyl)-2-(4-bromophenyl)cyclopropyl)methanol confirmed?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR are used to assign stereochemistry based on coupling constants (e.g., J values for cyclopropane protons) and NOE correlations .
- X-ray Crystallography : Single-crystal X-ray analysis resolves absolute configuration, as demonstrated for structurally similar chiral aminophenols (R-factor: 0.035, data-to-parameter ratio: 15.8) .
- Polarimetry : Optical rotation measurements validate enantiomeric excess .
Advanced Research Questions
Q. What challenges arise in the stereoselective synthesis of this compound, and how are they addressed?
- Challenges :
- Steric Hindrance : Bulky substituents (e.g., 4-bromophenyl) complicate cyclopropanation.
- Diastereomer Separation : Similar physical properties of diastereomers require advanced chromatographic techniques.
- Solutions :
- Chiral Catalysts : Rhodium-based catalysts (e.g., Δ-RhS) enable asymmetric [3+2] photocycloadditions, achieving diastereomeric ratios (d.r.) up to 1.3:1 .
- Kinetic Resolution : Enzymatic or chemical resolution of racemic mixtures improves enantiopurity .
Q. How can computational modeling optimize reaction conditions for this compound?
- Methodology :
- DFT Calculations : Predict transition-state energies for cyclopropanation steps, guiding solvent selection (e.g., acetone or THF) and temperature optimization .
- Molecular Dynamics : Simulate intramolecular hydrogen bonding (e.g., O–H⋯N interactions) to rationalize conformational stability, as observed in X-ray structures .
Data Contradictions and Analysis
Q. Conflicting yields in cyclopropanation methods: How should researchers evaluate reproducibility?
- Example : Lithium carbenoid-mediated reactions yield 16–49% depending on halide (CH₂I₂ vs. CH₂Br₂) .
- Resolution :
- Parameter Screening : Test solvent polarity (e.g., THF vs. DCM), base strength (LiHMDS vs. LDA), and reaction time.
- Byproduct Analysis : Use MALDI-MS to identify side products (e.g., over-reduced or dimerized species) .
Reactivity and Functionalization
Q. What strategies enable functionalization of the cyclopropane ring without ring-opening?
- Approaches :
- Photochemical Reactions : Blue LED irradiation with acrylonitrile induces [3+2] cycloadditions, preserving the cyclopropane core .
- Protective Groups : Boc-protection of the aminomethyl group prevents undesired nucleophilic attack during sulfonation or alkylation .
Applications in Academic Research
Q. How is this compound used to study cyclopropane ring stability under physiological conditions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
